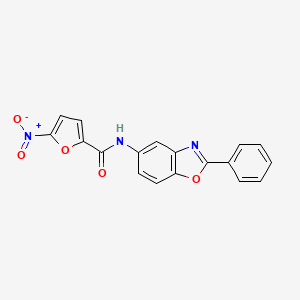
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (NBD-556) is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. NBD-556 is a member of the benzoxazole family and is known to exhibit potent antibacterial and antifungal properties. In
Applications De Recherche Scientifique
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal properties against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has also been investigated for its potential use as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is not well understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been shown to bind to the peptidoglycan layer of bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antibacterial and antifungal properties, 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has also been shown to exhibit anti-inflammatory and antioxidant effects, suggesting that it may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is its broad-spectrum antibacterial and antifungal activity, making it a potentially useful tool for the study of bacterial and fungal infections. However, one of the limitations of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide. One area of interest is the development of more efficient synthesis methods for 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide and related compounds. Another area of interest is the investigation of the mechanism of action of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide and the development of more potent and selective antibacterial and antifungal agents based on its structure. Finally, the potential applications of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide in the treatment of inflammatory and oxidative stress-related diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide involves the reaction of 5-nitro-2-furoic acid with 2-phenyl-1,3-benzoxazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide as a yellow solid in good yield.
Propriétés
IUPAC Name |
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-17(15-8-9-16(25-15)21(23)24)19-12-6-7-14-13(10-12)20-18(26-14)11-4-2-1-3-5-11/h1-10H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSTKKAFQFZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

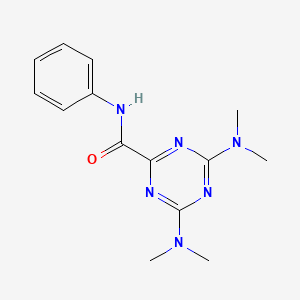
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
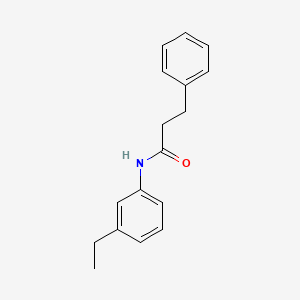
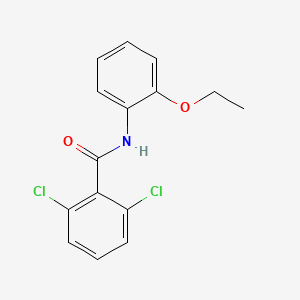

![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
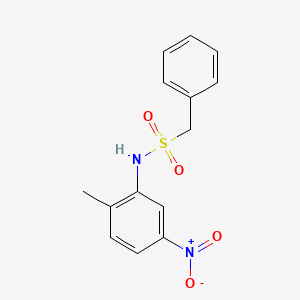
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

